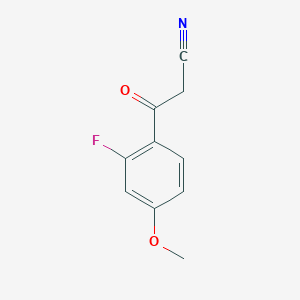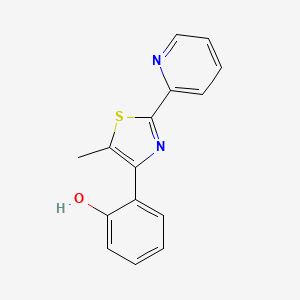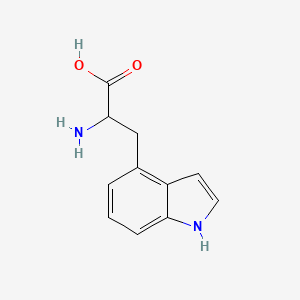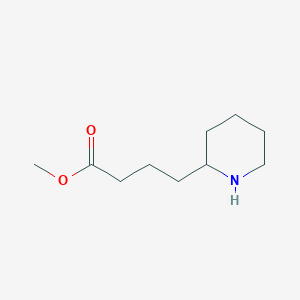
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, also known as FMOC-L-Asp(OtBu)-CN or Fmoc-Asp(OtBu)-CN, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of Fmoc-Asp(OtBu)-CN is related to its ability to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid residues can form hydrogen bonds with other amino acid residues, which can affect the overall structure and function of the peptide or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asp(OtBu)-CN are related to its role in protein synthesis. It can affect the structure and function of the resulting peptide or protein, which can have various biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fmoc-Asp(OtBu)-CN in lab experiments is its ability to introduce aspartic acid residues into the peptide or protein sequence. This can be useful in studying the role of aspartic acid in protein function and structure. One limitation of using Fmoc-Asp(OtBu)-CN is its cost, as it is a relatively expensive building block compared to other amino acid derivatives.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-Asp(OtBu)-CN in scientific research. One direction is to study its role in the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to use Fmoc-Asp(OtBu)-CN in the synthesis of novel peptides or proteins with specific biological functions. Additionally, Fmoc-Asp(OtBu)-CN can be used in the development of new drugs that target specific biological processes.
Wissenschaftliche Forschungsanwendungen
Fmoc-Asp(OtBu)-CN is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid is an important amino acid that plays a crucial role in protein function and structure. It is also involved in various biological processes such as cell signaling and neurotransmission.
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAKDDBNZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)
![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![[3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2360647.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)